N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the cycloheptane ring. The methoxyphenyl and furyl groups are then attached through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene ring structures.
Cycloheptane Derivatives: Compounds featuring the cycloheptane ring.
Amino Acid Derivatives: Compounds with similar amino functional groups.
Uniqueness
What sets N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methylfuran-2-yl)methylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3S/c1-15-12-13-16(28-15)14-24-23-21(17-8-4-3-5-11-20(17)29-23)22(26)25-18-9-6-7-10-19(18)27-2/h6-7,9-10,12-13,24H,3-5,8,11,14H2,1-2H3,(H,25,26) |
InChI Key |
NKVJTHZKSFHVOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(O1)CNC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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